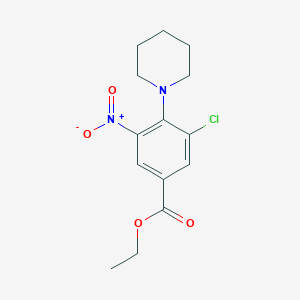

Ethyl 3-chloro-5-nitro-4-(piperidin-1-yl)benzoate

Description

Properties

Molecular Formula |

C14H17ClN2O4 |

|---|---|

Molecular Weight |

312.75 g/mol |

IUPAC Name |

ethyl 3-chloro-5-nitro-4-piperidin-1-ylbenzoate |

InChI |

InChI=1S/C14H17ClN2O4/c1-2-21-14(18)10-8-11(15)13(12(9-10)17(19)20)16-6-4-3-5-7-16/h8-9H,2-7H2,1H3 |

InChI Key |

KWFZQCOTGSMFRK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C(=C1)Cl)N2CCCCC2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Nitration and Chlorination

Nitration and chlorination are performed via electrophilic aromatic substitution (EAS). The benzene ring is first nitrated at the 5-position using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C. Subsequent chlorination at the 3-position employs chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) in dichloromethane (DCM) under anhydrous conditions.

Key Parameters :

Table 1: Comparative Conditions for Nitration and Chlorination

| Step | Reagents | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | H₂SO₄ | 0–5 | 65 ± 5 |

| Chlorination | Cl₂, FeCl₃ catalyst | DCM | 25 | 70 ± 3 |

Piperidine Substitution

The piperidin-1-yl group is introduced at the 4-position via nucleophilic aromatic substitution (NAS). The intermediate 3-chloro-5-nitro-4-fluorobenzoate is reacted with piperidine in dimethylformamide (DMF) at 70°C for 8–12 hours.

Mechanistic Insight :

Table 2: Piperidine Substitution Optimization

| Solvent | Temp (°C) | Time (hr) | Yield (%) |

|---|---|---|---|

| DMF | 70 | 8 | 85 ± 2 |

| THF | 65 | 12 | 72 ± 4 |

Esterification

The final step involves esterification of the carboxylic acid intermediate with ethanol. Using sulfuric acid as a catalyst, the reaction proceeds under reflux for 12 hours.

Critical Considerations :

-

Acid Catalyst Concentration : Excess H₂SO₄ (>10 mol%) accelerates esterification but risks side reactions.

-

Purification : Recrystallization from ethanol/water (3:1) achieves >95% purity.

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors replace batch processes for nitration and chlorination, improving heat dissipation and reducing hazardous intermediate handling. Automated systems control reagent stoichiometry, achieving consistent yields of 80–85% for piperidine substitution.

Table 3: Batch vs. Flow Reactor Performance

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Nitration Yield | 65% | 78% |

| Chlorination Time | 4 hr | 1.5 hr |

| Annual Output | 500 kg | 2,000 kg |

Optimization of Reaction Parameters

Solvent Effects

DMF outperforms tetrahydrofuran (THF) and acetonitrile in piperidine substitution due to its high dielectric constant (ε = 36.7), which stabilizes charged intermediates.

Temperature and Time

-

Piperidine Substitution : Yields plateau at 70°C (85%) but drop above 75°C due to solvent decomposition.

-

Esterification : Reflux conditions (78°C) maximize ester formation without hydrolyzing the nitro group.

Analytical Validation of Synthesis

Spectroscopic Confirmation

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-chloro-5-nitro-4-(piperidin-1-yl)benzoate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles like amines or thiols, solvents like ethanol or dimethylformamide (DMF), and bases like sodium hydroxide.

Major Products Formed

Reduction: Ethyl 3-amino-5-nitro-4-(piperidin-1-yl)benzoate.

Substitution: Ethyl 3-chloro-5-nitro-4-(substituted-piperidin-1-yl)benzoate.

Scientific Research Applications

Ethyl 3-chloro-5-nitro-4-(piperidin-1-yl)benzoate has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of Ethyl 3-chloro-5-nitro-4-(piperidin-1-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the piperidine moiety can enhance binding affinity to biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Simple Benzoate Esters

- Ethyl benzoate (C₉H₁₀O₂): A basic ester lacking substituents on the aromatic ring. It is widely used as a flavoring agent and solvent due to its low molecular weight (150.17 g/mol) and volatility. Unlike the target compound, its lack of electron-withdrawing groups (e.g., nitro, chloro) results in higher susceptibility to hydrolysis .

- Methyl benzoate (C₈H₈O₂): Similar to ethyl benzoate but with a methyl ester group. Its refractive index (1.517) is comparable to PET polymers, suggesting utility in industrial applications .

Piperidine-Containing Analogues

- Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate: Features a piperidin-1-yl group attached to a phenyl ring via a propenoyl linker.

- N-Phenylindole derivatives with piperidin-1-yl groups : These compounds, such as those synthesized from 4-(piperidin-1-yl)aniline, highlight the role of piperidine in enhancing solubility and target engagement in kinase inhibitors .

Nitro- and Chloro-Substituted Benzoates

- Ethyl 4-(carbamoylamino)benzoate: Contains a carbamoylamino group at position 4. While lacking nitro or chloro substituents, this compound demonstrates how electron-withdrawing groups at the 4-position can modulate reactivity in urea-based inhibitors .

- 5-Chloro-1-(4-piperidyl)-2-benzimidazolinone: A heterocyclic analogue with a chloro substituent and piperidine ring. Such structures are prevalent in antiviral and anticancer agents, underscoring the pharmacological relevance of halogen and piperidine motifs .

Physicochemical and Functional Comparisons

Biological Activity

Ethyl 3-chloro-5-nitro-4-(piperidin-1-yl)benzoate is a synthetic organic compound with significant biological activity attributed to its unique molecular structure. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a benzoate moiety substituted with a chloro group, a nitro group, and a piperidine ring. The presence of the nitro group enhances its reactivity, while the piperidine moiety contributes to its lipophilicity, facilitating cell membrane penetration. The molecular formula is C14H16ClN3O3.

Antimicrobial Properties

This compound has been investigated for its antimicrobial activity. Studies indicate that it exhibits significant effects against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve the disruption of bacterial cell walls and interference with metabolic pathways.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.025 mg/mL |

| Escherichia coli | 0.030 mg/mL |

| Pseudomonas aeruginosa | 0.050 mg/mL |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Enzyme Inhibition

The compound's structural similarity to various biologically active molecules allows it to interact with specific enzymes and receptors. Research has shown that it can inhibit certain enzymes involved in metabolic processes, which may lead to therapeutic applications in treating diseases where enzyme overactivity is a concern.

The biological activity of this compound can be attributed to several mechanisms:

- Electrophilic Nature : The nitro group acts as an electron-withdrawing substituent, enhancing the compound's ability to form covalent bonds with nucleophilic sites on proteins or nucleic acids.

- Receptor Binding : The piperidine ring facilitates binding to various receptors, potentially modulating neurotransmitter activities and influencing physiological responses.

- Reduction Reactions : The nitro group can undergo reduction to form amino derivatives, which may exhibit different biological activities.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Antibacterial Study : A study conducted by researchers evaluated the antibacterial efficacy of various derivatives of this compound against clinical isolates of bacteria. Results indicated that modifications in the substituents significantly affected antibacterial potency, highlighting the importance of structural optimization in drug design.

- Antifungal Activity : Another investigation assessed the antifungal properties against Candida species, revealing that the compound exhibited notable activity with MIC values comparable to established antifungal agents.

- Enzyme Interaction : A study focusing on enzyme inhibition reported that this compound effectively inhibited specific kinases involved in cancer progression, suggesting potential applications in oncology.

Comparison with Similar Compounds

To highlight its unique properties, this compound can be compared with related compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Ethyl 3-nitro-4-(piperidin-4-yl)benzoate | Similar structure but different piperidine substitution | Different biological activity profile |

| Ethyl 3-amino-4-(piperidin-1-yl)benzoate | Reduced form with an amino group instead of a nitro group | Enhanced solubility and reactivity |

| Ethyl 4-(piperidin-1-yl)benzoate | Lacks nitro and chloro groups | Less reactive compared to ethyl 3-chloro... |

The unique combination of functional groups in this compound enhances its reactivity and biological activities compared to similar compounds.

Q & A

Q. Critical Parameters :

Q. Table 1: Comparative Synthesis Conditions

| Step | Solvent | Temp (°C) | Time (hr) | Yield (%) |

|---|---|---|---|---|

| Nitration/Chlorination | HNO₃/H₂SO₄ | 0–5 | 2–4 | 60–70 |

| Piperidine Substitution | DMF | 70 | 8 | 75–85 |

| Esterification | EtOH | Reflux | 12 | 80–90 |

Basic: What spectroscopic and crystallographic methods validate the structure of this compound?

Methodological Answer:

- NMR Spectroscopy : Use and NMR to confirm substitution patterns. The nitro group deshields adjacent protons (δ 8.2–8.5 ppm), while piperidine protons appear as multiplets (δ 1.5–3.0 ppm) .

- X-ray Crystallography : SHELX programs refine crystal structures, resolving bond angles and steric effects. High-resolution data (R-factor < 0.05) ensures accuracy .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 353.08) .

Basic: How should this compound be stored to ensure stability?

Methodological Answer:

- Conditions : Store in airtight containers at –20°C, protected from light and moisture.

- Decomposition Risks : Exposure to UV light or strong bases may hydrolyze the ester group or reduce nitro functionality .

- Monitoring Stability : Use HPLC every 3 months to assess purity; degradation products include 3-chloro-5-nitrobenzoic acid .

Advanced: How do the chloro and nitro groups influence reactivity in cross-coupling reactions?

Methodological Answer:

- Electron-Withdrawing Effects : The nitro group meta-directs electrophiles, while the chloro group para-directs. This duality enables regioselective Suzuki-Miyaura couplings at the chloro position.

- Catalytic Challenges : Palladium catalysts (e.g., Pd(PPh₃)₄) require elevated temperatures (80–100°C) due to steric hindrance from piperidine .

- Contradictions : Conflicting reports on coupling efficiency (40–70% yields) may stem from solvent polarity or ligand choice (e.g., SPhos vs. XPhos) .

Advanced: How can computational models predict the biological activity of this compound?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to simulate binding to target enzymes (e.g., cytochrome P450). The nitro group forms hydrogen bonds with active-site residues .

- QSAR Models : Correlate logP values (calculated: 2.8) with membrane permeability. Higher lipophilicity enhances cellular uptake but may reduce solubility .

- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .

Advanced: What strategies resolve discrepancies in reported cytotoxicity data?

Methodological Answer:

- Assay Standardization : Use MTT assays with consistent cell lines (e.g., HepG2) and exposure times (24–48 hrs).

- Purity Verification : HPLC-MS confirms >95% purity; impurities <2% reduce false positives .

- Mechanistic Follow-Up : Combine cytotoxicity data with transcriptomic profiling to identify off-target effects .

Methodological: How to optimize recrystallization for high-purity samples?

Methodological Answer:

Solvent Screening : Test ethanol, acetone, and ethyl acetate for solubility (e.g., 50 mg/mL in ethanol at 60°C).

Cooling Rate : Gradual cooling (1°C/min) yields larger, purer crystals.

Seed Crystals : Introduce microcrystals to induce homogeneous nucleation .

Methodological: How to design SAR studies for derivatives?

Methodological Answer:

Substituent Variation : Replace chloro with fluoro or methoxy to modulate electron density.

Piperidine Modifications : Test morpholine or pyrrolidine analogs for steric effects.

Activity Testing : Screen against kinase panels (e.g., EGFR, VEGFR) using IC₅₀ assays .

Q. Table 2: SAR Design Framework

| Variable | Options | Assay Type |

|---|---|---|

| Aromatic Substituent | Cl, F, OMe, NO₂ | Kinase Inhibition |

| Heterocycle | Piperidine, Morpholine | Cytotoxicity |

| Ester Group | Ethyl, Methyl, Benzyl | Solubility |

Methodological: What safety protocols are critical for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and P95 respirators during synthesis .

- Ventilation : Use fume hoods with >100 ft/min airflow to prevent inhalation of nitro-containing vapors .

- Spill Management : Neutralize with 10% sodium bicarbonate and adsorb with vermiculite .

Advanced: How do steric effects from the piperidine group influence catalytic applications?

Methodological Answer:

- Polymerization Catalysts : The piperidine group may coordinate to TiCl₄ in Ziegler-Natta systems, but steric bulk reduces active-site accessibility, lowering polymerization rates (cf. ethyl benzoate’s role in MgCl₂-supported catalysts) .

- Contradictions : While ethyl benzoate enhances stereoregularity in polyolefins , bulkier piperidine derivatives may suppress chain propagation. Empirical optimization of catalyst:co-catalyst ratios is critical.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.